Benzyl 2-bromopropanoate
Overview
Description
Benzyl 2-bromopropanoate is an organic compound with the molecular formula C10H11BrO2. It is a colorless to pale yellow oil that is sensitive to light. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropionic acid with benzyl alcohol. The reaction typically involves refluxing the mixture in the presence of a catalyst such as p-toluenesulphonic acid monohydrate in cyclohexane using a Dean-Stark apparatus . Another method involves using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with benzoyl peroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-bromopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 2-bromopropionic acid and benzyl alcohol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Products like benzyl azide or benzyl thiocyanate.
Reduction: Benzyl 2-hydroxypropanoate.
Hydrolysis: 2-bromopropionic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer chemistry.
Mechanism of Action
The mechanism of action of benzyl 2-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl bromoacetate
- Methyl 2-bromopropanoate
- Ethyl 2-bromopropanoate
- Phenyl 2-bromobutanoate
Uniqueness
Benzyl 2-bromopropanoate is unique due to its specific reactivity profile, which combines the electrophilic nature of the bromine atom with the ester functionality. This dual reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
benzyl 2-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIPPQWYVRGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305598 | |
Record name | benzyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-53-6 | |
Record name | benzyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Benzyl 2-bromopropanoate in Atom Transfer Radical Polymerization (ATRP)?
A1: this compound functions as an initiator in ATRP [, ]. It plays a crucial role in initiating the polymerization process by participating in a redox reaction with a transition metal catalyst, typically copper(I) bromide (CuBr). This reaction generates a radical species from the this compound, which then initiates the polymerization of monomers like methyl methacrylate or styrene.
Q2: How does the structure of this compound, particularly the perfluorinated aromatic group, influence its function in ATRP?
A2: The study by [] specifically investigated the use of a modified this compound, 3,5-bis(perfluorobenzyloxy)this compound (FBr). The incorporation of the perfluorinated aromatic group was found to increase the hydrophobicity of the resulting polymers. This modification demonstrates how structural changes to the initiator can impact the properties of the synthesized polymers.
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